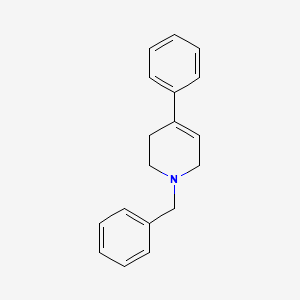

1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine

Descripción general

Descripción

1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine is a chemical compound known for its significant role in scientific research, particularly in the study of neurodegenerative diseases. This compound is structurally characterized by a tetrahydropyridine ring substituted with benzyl and phenyl groups. It has garnered attention due to its ability to induce Parkinsonian symptoms in animal models, making it a valuable tool for studying Parkinson’s disease.

Métodos De Preparación

The synthesis of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine typically involves the following steps:

Synthetic Routes: The compound can be synthesized through the reduction of pyridinium salts using borohydride reagents.

Reaction Conditions: The reduction process usually requires mild conditions, while the ring-closing metathesis may involve specific catalysts and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity.

Análisis De Reacciones Químicas

1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions:

Reduction: Reduction reactions typically involve the use of hydride donors such as sodium borohydride.

Common Reagents and Conditions: Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts for substitution reactions (e.g., Lewis acids).

Major Products: Major products from these reactions include substituted tetrahydropyridines and pyridinium derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Cardiovascular Medicine

Research indicates that 1-Bn-4-Ph-THP exhibits inhibitory effects on blood platelet aggregation, suggesting its potential as a therapeutic agent in cardiovascular diseases. The compound's mechanism of action involves interactions with specific enzymes and receptors that play critical roles in cardiovascular health.

Neuroprotective Properties

The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. It is structurally similar to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is known for its role in inducing parkinsonism in animal models. Investigations into its pharmacological profile suggest that it may mitigate some neurotoxic effects associated with MPTP .

Antidepressant Activity

There is emerging evidence supporting the antidepressant-like effects of tetrahydropyridine derivatives. Studies have shown that these compounds can influence neurotransmitter systems related to mood regulation, potentially offering new avenues for treating depression .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) of 1-Bn-4-Ph-THP is crucial for optimizing its therapeutic potential. SAR studies have identified key structural features that influence its biological activity:

| Structural Feature | Impact on Activity |

|---|---|

| Benzyl Group | Enhances receptor binding affinity |

| Tetrahydropyridine Ring | Critical for neuroprotective effects |

| Phenyl Substituent | Modulates pharmacokinetics and metabolism |

These insights help guide the design of new derivatives with improved efficacy and safety profiles.

Case Studies

Several case studies highlight the applications of 1-Bn-4-Ph-THP:

-

Case Study 1: Cardiovascular Research

A study demonstrated that treatment with 1-Bn-4-Ph-THP significantly reduced platelet aggregation in vitro and in vivo models, suggesting its potential as a therapeutic agent for preventing thrombosis. -

Case Study 2: Neuroprotection

In animal models of Parkinson's disease, administration of the compound resulted in decreased neurodegeneration markers compared to controls, indicating its protective role against MPTP-induced toxicity .

Mecanismo De Acción

The mechanism by which 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine exerts its effects involves its metabolism to 1-Benzyl-4-phenylpyridinium. This metabolite interferes with mitochondrial function by inhibiting complex I of the electron transport chain, leading to oxidative stress and neuronal damage . The primary molecular targets are dopaminergic neurons in the substantia nigra, which are crucial for motor control .

Comparación Con Compuestos Similares

1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine can be compared with other similar compounds:

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: This compound is also used to study Parkinson’s disease but differs in its methyl substitution, affecting its pharmacokinetics and toxicity.

1-Benzyl-4-(2-methylphenyl)-1,2,3,6-tetrahydropyridine: This derivative has a methyl group on the phenyl ring, which can alter its chemical reactivity and biological activity.

1-Benzyl-4-(aminomethyl)-1,2,3,6-tetrahydropyridine: The presence of an aminomethyl group introduces additional sites for chemical modification and potential therapeutic applications.

Actividad Biológica

1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (abbreviated as BPTP) is a chemical compound characterized by its tetrahydropyridine ring structure, which is known for its biological activity and potential therapeutic applications. This compound has garnered attention due to its structural similarity to other biologically active molecules, particularly those related to dopaminergic activity, making it a candidate for investigating neuroprotective effects and implications in neurodegenerative diseases such as Parkinson's disease.

Neuroprotective Properties

Research indicates that BPTP may exhibit neuroprotective properties , particularly in relation to oxidative stress and neuronal survival. Studies have shown that compounds with similar structures can modulate dopamine signaling pathways, enhancing dopaminergic activity in neuronal cultures . This modulation is crucial for understanding its potential therapeutic effects in treating conditions like Parkinson's disease.

Interaction with Dopamine Receptors

BPTP interacts with dopamine receptors, showing binding affinity that suggests it could influence dopaminergic signaling. For instance, one study reported that BPTP has an affinity for the human dopamine D2 receptor with a Ki value of 151 nM . This interaction is significant as it may help counteract the neurotoxic effects associated with dopaminergic neuron degeneration.

Comparative Analysis of Related Compounds

To better understand the uniqueness of BPTP, a comparison with structurally similar compounds is beneficial. Below is a table summarizing some notable analogs:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine | Structure | Contains a methyl group instead of a phenyl group; potential differences in biological activity. |

| 4-Phenylpyridine | Structure | Lacks the tetrahydro configuration; primarily studied for its electronic properties. |

| 1-Benzylpiperidine | Structure | Features a piperidine ring instead; known for its psychoactive effects. |

Case Studies and Research Findings

Several studies have explored the biological activity of BPTP:

- Neurotoxicity Studies : Research has indicated that BPTP may share neurotoxic characteristics similar to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to damage dopaminergic neurons. The investigation into BPTP's mechanisms could provide insights into its safety and efficacy in therapeutic applications .

- Oxidative Stress Mitigation : Experimental models suggest that BPTP may help mitigate oxidative stress in neuronal cells, thus promoting cell survival and potentially offering protective effects against neurodegenerative processes .

- Binding Affinity Studies : Binding studies have demonstrated that BPTP interacts effectively with dopamine receptors, indicating its potential role in modulating dopaminergic signaling pathways .

Propiedades

IUPAC Name |

1-benzyl-4-phenyl-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N/c1-3-7-16(8-4-1)15-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-11H,12-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHFZZRBVWLWAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340326 | |

| Record name | 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38025-45-5 | |

| Record name | 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.